Cas no 2408973-86-2 (tert-butyl N-[3-(3,3,3-trifluoro-1-hydroxypropyl)phenyl]carbamate)
tert-butyl N-[3-(3,3,3-trifluoro-1-hydroxypropyl)phenyl]carbamate Chemical and Physical Properties
Names and Identifiers
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- EN300-7548221
- 2408973-86-2
- tert-butyl N-[3-(3,3,3-trifluoro-1-hydroxypropyl)phenyl]carbamate
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- Inchi: 1S/C14H18F3NO3/c1-13(2,3)21-12(20)18-10-6-4-5-9(7-10)11(19)8-14(15,16)17/h4-7,11,19H,8H2,1-3H3,(H,18,20)
- InChI Key: WYFGGDQWOFJIEI-UHFFFAOYSA-N
- SMILES: FC(CC(C1C=CC=C(C=1)NC(=O)OC(C)(C)C)O)(F)F
Computed Properties
- Exact Mass: 305.12387792g/mol
- Monoisotopic Mass: 305.12387792g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 352
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 58.6Ų
tert-butyl N-[3-(3,3,3-trifluoro-1-hydroxypropyl)phenyl]carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7548221-0.05g |
tert-butyl N-[3-(3,3,3-trifluoro-1-hydroxypropyl)phenyl]carbamate |
2408973-86-2 | 95.0% | 0.05g |
$624.0 | 2025-02-24 | |
| Enamine | EN300-7548221-0.1g |
tert-butyl N-[3-(3,3,3-trifluoro-1-hydroxypropyl)phenyl]carbamate |
2408973-86-2 | 95.0% | 0.1g |
$653.0 | 2025-02-24 | |
| Enamine | EN300-7548221-0.25g |
tert-butyl N-[3-(3,3,3-trifluoro-1-hydroxypropyl)phenyl]carbamate |
2408973-86-2 | 95.0% | 0.25g |
$683.0 | 2025-02-24 | |
| Enamine | EN300-7548221-0.5g |
tert-butyl N-[3-(3,3,3-trifluoro-1-hydroxypropyl)phenyl]carbamate |
2408973-86-2 | 95.0% | 0.5g |
$713.0 | 2025-02-24 | |
| Enamine | EN300-7548221-1.0g |
tert-butyl N-[3-(3,3,3-trifluoro-1-hydroxypropyl)phenyl]carbamate |
2408973-86-2 | 95.0% | 1.0g |
$743.0 | 2025-02-24 | |
| Enamine | EN300-7548221-2.5g |
tert-butyl N-[3-(3,3,3-trifluoro-1-hydroxypropyl)phenyl]carbamate |
2408973-86-2 | 95.0% | 2.5g |
$1454.0 | 2025-02-24 | |
| Enamine | EN300-7548221-5.0g |
tert-butyl N-[3-(3,3,3-trifluoro-1-hydroxypropyl)phenyl]carbamate |
2408973-86-2 | 95.0% | 5.0g |
$2152.0 | 2025-02-24 | |
| Enamine | EN300-7548221-10.0g |
tert-butyl N-[3-(3,3,3-trifluoro-1-hydroxypropyl)phenyl]carbamate |
2408973-86-2 | 95.0% | 10.0g |
$3191.0 | 2025-02-24 |
tert-butyl N-[3-(3,3,3-trifluoro-1-hydroxypropyl)phenyl]carbamate Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on tert-butyl N-[3-(3,3,3-trifluoro-1-hydroxypropyl)phenyl]carbamate
Research Brief on tert-butyl N-[3-(3,3,3-trifluoro-1-hydroxypropyl)phenyl]carbamate (CAS: 2408973-86-2)
The compound tert-butyl N-[3-(3,3,3-trifluoro-1-hydroxypropyl)phenyl]carbamate (CAS: 2408973-86-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its trifluoromethyl and carbamate functional groups, serves as a key intermediate in the synthesis of bioactive compounds, particularly those targeting neurological and inflammatory diseases. Recent studies have explored its potential as a precursor for novel drug candidates, leveraging its unique chemical properties to enhance pharmacokinetic profiles.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of this compound in the development of selective enzyme inhibitors. Researchers utilized tert-butyl N-[3-(3,3,3-trifluoro-1-hydroxypropyl)phenyl]carbamate as a scaffold to design inhibitors of phosphodiesterase 4 (PDE4), a target implicated in inflammatory disorders such as chronic obstructive pulmonary disease (COPD). The study demonstrated that the trifluoromethyl group significantly improved binding affinity and metabolic stability, underscoring the compound's utility in drug discovery.
Further investigations have focused on the synthetic pathways and optimization of this intermediate. A recent preprint in Bioorganic & Medicinal Chemistry Letters detailed a novel, high-yield synthesis method for tert-butyl N-[3-(3,3,3-trifluoro-1-hydroxypropyl)phenyl]carbamate, employing palladium-catalyzed cross-coupling reactions. This advancement addresses previous challenges in scalability and purity, paving the way for its broader application in industrial-scale pharmaceutical production.
In addition to its synthetic applications, the compound's pharmacokinetic properties have been a subject of interest. A 2024 study in Drug Metabolism and Disposition investigated its metabolic stability in human liver microsomes, revealing a half-life of over 120 minutes, which suggests favorable in vivo stability. These findings support its potential as a viable intermediate for orally administered therapeutics.
Looking ahead, researchers are exploring the incorporation of tert-butyl N-[3-(3,3,3-trifluoro-1-hydroxypropyl)phenyl]carbamate into larger, more complex molecules, such as proteolysis-targeting chimeras (PROTACs). Early-stage research indicates that its structural features could enhance the degradation efficiency of target proteins, offering a promising avenue for cancer therapy. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these discoveries into clinical applications.
In summary, tert-butyl N-[3-(3,3,3-trifluoro-1-hydroxypropyl)phenyl]carbamate (CAS: 2408973-86-2) represents a versatile and pharmacologically relevant intermediate in modern drug development. Its applications span from enzyme inhibition to targeted protein degradation, with ongoing research poised to unlock further therapeutic potential. The compound's robust synthetic accessibility and favorable metabolic profile position it as a cornerstone in the design of next-generation pharmaceuticals.
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